N-(3-chlorophenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide
Description
This compound features a quinazolin-1(2H)-one core substituted at position 3 with a (3-phenyl-1,2,4-oxadiazol-5-yl)methyl group and at position 1 with a 2-(N-(3-chlorophenyl)acetamido)ethyl chain. The quinazolinone scaffold is known for its pharmacological versatility, particularly in anticonvulsant and anticancer applications . The 1,2,4-oxadiazole moiety enhances metabolic stability and binding affinity to biological targets, while the 3-chlorophenyl group contributes to lipophilicity and membrane permeability .
Properties
Molecular Formula |
C25H18ClN5O4 |
|---|---|
Molecular Weight |
487.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]acetamide |
InChI |
InChI=1S/C25H18ClN5O4/c26-17-9-6-10-18(13-17)27-21(32)14-30-20-12-5-4-11-19(20)24(33)31(25(30)34)15-22-28-23(29-35-22)16-7-2-1-3-8-16/h1-13H,14-15H2,(H,27,32) |
InChI Key |
WJDHOPUTAIXHOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazolinone Core: This can be achieved by cyclization reactions involving anthranilic acid derivatives.
Introduction of the Oxadiazole Ring: This step might involve the reaction of hydrazides with carboxylic acids or their derivatives.
Attachment of the Chlorophenyl Group: This could be done through nucleophilic substitution reactions.
Final Coupling: The final step would involve coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the phenyl or oxadiazole rings.
Reduction: Reduction reactions could target the quinazolinone core or the oxadiazole ring.
Substitution: The chlorophenyl group could participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities.
Scientific Research Applications
Case Studies
Recent research has demonstrated the efficacy of related compounds in various cancer models:
- In vitro studies : Compounds derived from oxadiazoles showed significant cytotoxic effects against breast cancer (MCF-7), prostate cancer (PC-3), and colon cancer (HCT116) cell lines with IC50 values ranging from 0.67 to 0.87 µM .
Clinical Relevance
The structural components of N-(3-chlorophenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide suggest potential for dual-targeting approaches in cancer therapy. The incorporation of oxadiazole moieties is particularly promising due to their established roles in enhancing bioactivity and selectivity against cancer cells .
Antimicrobial Activity
Compounds containing oxadiazole derivatives have been studied for their antimicrobial properties. Research indicates that these compounds can effectively inhibit the growth of various bacterial strains and fungi, which is crucial for developing new antibiotics .
Case Study Findings
In a recent study on antimicrobial activity:
- Compounds similar to N-(3-chlorophenyl)-2-(2,4-dioxo...) demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.
Neuroprotective Effects
Recent studies have suggested that derivatives of quinazoline and oxadiazole may exhibit neuroprotective effects in models of neurodegenerative diseases. The mechanisms may involve antioxidant activities and the modulation of neuroinflammatory pathways .
Anticonvulsant Properties
Compounds with similar structures have been evaluated for anticonvulsant activities in animal models, showing promise as potential treatments for epilepsy .
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with proteins or nucleic acids, modulating their function through binding interactions.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Acetamides
Key Findings from Comparative Studies
Role of Heterocyclic Side Chains
- 1,2,4-Oxadiazole vs. Triazole : The target compound’s 1,2,4-oxadiazole group confers greater metabolic stability compared to triazole-containing analogues (e.g., 6m in ) due to its resistance to oxidative degradation . However, triazole derivatives exhibit broader solubility profiles, as seen in the anti-exudative agents from .
- Quinazolinone vs. Oxazolo-oxazine: The quinazolinone core in the target compound and ’s analogue is associated with anticonvulsant activity, whereas the oxazolo-oxazine scaffold in Compound 60 () correlates with anticancer effects, highlighting core-dependent target specificity .
Chlorophenyl Substituent Effects
- Di- vs. Mono-chlorinated Analogues: The 2,4-dichlorophenyl derivative () shows stronger anticonvulsant activity than mono-chlorinated variants, suggesting additive effects of halogenation .
Biological Activity
N-(3-chlorophenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 3-chlorobenzoyl chloride with 2-amino-3,4-dihydroquinazoline derivatives. The introduction of the oxadiazole moiety is achieved via cyclization reactions that enhance the compound's biological activity. The synthetic pathway is crucial as it influences the pharmacological properties of the final product.
Antimicrobial Activity
Research has demonstrated that derivatives of quinazoline and oxadiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains. A study indicated that compounds with similar structural features displayed minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like oxytetracycline .
Antifungal Activity
In a study focusing on benzamides substituted with quinoline-linked 1,2,4-oxadiazole, compounds demonstrated antifungal activities against Sclerotinia sclerotiorum. The compound exhibited an inhibition rate of up to 86.1%, outperforming traditional fungicides such as quinoxyfen . The structure–activity relationship (SAR) analysis revealed that electron-withdrawing groups on the benzene ring enhance antifungal activity.
Anticancer Activity
Recent investigations into quinazoline derivatives have highlighted their potential as dual inhibitors for VEGFR-2 and c-Met tyrosine kinases, which are critical in cancer cell proliferation and survival. Compounds in this class have shown promising results in inhibiting tumor growth in vitro and in vivo models . Specifically, modifications to the quinazoline structure can lead to enhanced selectivity and potency against cancer cells.
Case Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
